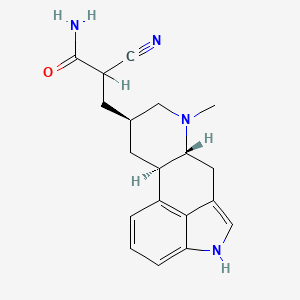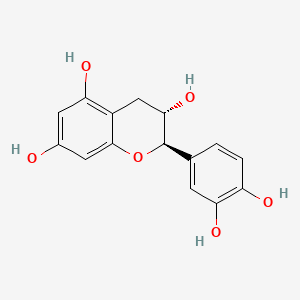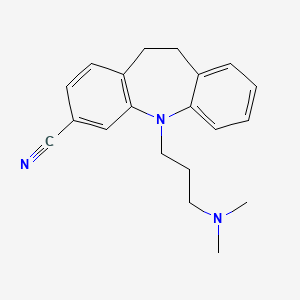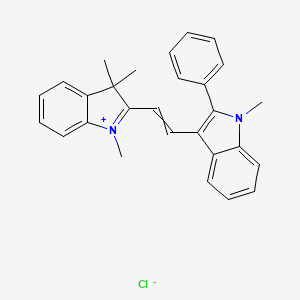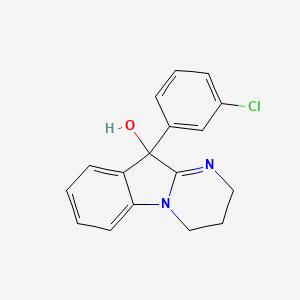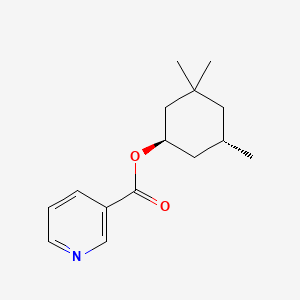
Cinitapride hydrogen tartrate
Descripción general
Descripción
Cinitapride hydrogen tartrate is a substituted benzamide dopamine receptor antagonist . It is effective in the treatment of gastroesophageal reflux and a variety of gastrointestinal motility disorders . It acts as an agonist of the 5-HT1 and 5-HT4 receptors and as an antagonist of the 5-HT2 receptors .
Synthesis Analysis
The synthesis of this compound involves reacting 4-amino-2-ethoxy-5-nitrobenzoic acid with 4-amino-1-(3-cyclohexen-1-ylmethyl)piperidine in the presence of triethylamine and ethyl chloroformate . The resulting free base is then salified with L-(+)-tartaric acid to give the corresponding salt .Molecular Structure Analysis
The IUPAC name for this compound is 4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide . Its molecular formula is C25H36N4O10 and it has a molecular weight of 552.57 g/mol . The compound appears as a yellow-colored powder .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known that the compound is used in the formulation of immediate-release tablets . This process involves varying the composition of binder avicel PH 102 and superdisintegrant crospovidone .Physical And Chemical Properties Analysis
This compound is only slightly soluble in water (0.0141 mg/ml), basic (pka = 9.7), and extremely hydrophobic in nature . The salt form of cinitapride (hydrogen tartrate) is highly soluble .Aplicaciones Científicas De Investigación
Tratamiento de Trastornos Gastrointestinales
Cinitapride hydrogen tartrate es un fármaco gastroprocinético . Está indicado para tratar trastornos gastrointestinales asociados con alteraciones de la motilidad como la enfermedad por reflujo gastroesofágico (ERGE), la dispepsia no ulcerosa y el vaciamiento gástrico retardado .
Superioridad sobre otros medicamentos
Varios ensayos clínicos han demostrado que la cinitaprida es superior a la metoclopramida o la domperidona para el tratamiento de la disfunción gastrointestinal, la FD y la ERGE, y tiene una buena seguridad .
Formulación de comprimidos de liberación inmediata
This compound se utiliza en el diseño, caracterización y optimización de la formulación de comprimidos de liberación inmediata de cinitaprida (1 mg) utilizando tecnología de compresión directa . Esta formulación tiene como objetivo desarrollar y optimizar las formulaciones de comprimidos de liberación inmediata (IR) de cinitaprida .
Ensayo espectrofotométrico
Se han desarrollado y validado nuevos métodos espectrofotométricos para la estimación de comprimidos de this compound en tampón de acetato (pH 4.0) y tampón de fosfato (pH 5.0) . Estos métodos se consideran simples, precisos y exactos .
Películas orales finas de desintegración rápida
Se han realizado esfuerzos para desarrollar películas orales finas de desintegración rápida de this compound con el objetivo de lograr una desintegración rápida y mejorar aún más la biodisponibilidad del fármaco .
Agonista y antagonista del receptor
This compound actúa como un agonista del receptor 5HT1 y 5HT4 y un antagonista del receptor 5HT2 . Esta propiedad lo convierte en un compuesto valioso en el tratamiento de diversos trastornos gastrointestinales .
Mecanismo De Acción
Target of Action
Cinitapride hydrogen tartrate, also known as 4-Amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide Tartrate, is a gastroprokinetic agent . It primarily targets the 5-HT1 , 5-HT2 , and 5-HT4 receptors . These receptors play a crucial role in the regulation of gastrointestinal motility .
Mode of Action
Cinitapride acts as an agonist at the 5-HT1 and 5-HT4 receptors and as an antagonist at the 5-HT2 receptors . By blocking the presynaptic serotonin receptors, it increases the release of serotonin, resulting in greater serotonergic activity . It also has discrete antidopaminergic activity, which adds to its therapeutic effect .
Biochemical Pathways
The action of cinitapride on the serotonin receptors of the nerve plexus in the alimentary tract increases the release of acetylcholine . This neurotransmitter plays a key role in the contraction of smooth muscles in the gastrointestinal tract, thereby enhancing gastrointestinal motility .
Pharmacokinetics
The maximum plasma levels of cinitapride are reached two hours after oral administration . Its elimination half-life is 3 to 5 hours for the first 8 hours, with a residual half-life of over 15 hours with extremely low plasma levels after that time . No accumulation has been observed after repeated administrations of cinitapride .
Result of Action
The enhanced serotonergic activity and the release of acetylcholine result in improved gastrointestinal motility . This makes cinitapride effective in the treatment of gastrointestinal motility disorders such as gastroesophageal reflux disease (GERD), non-ulcer dyspepsia, and delayed gastric emptying .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4.C4H6O6/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15;5-1(3(7)8)2(6)4(9)10/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26);1-2,5-6H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVANMRCHFMTSEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid](/img/structure/B1668964.png)
![4-[[(1R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B1668967.png)
![(2S)-N-[(2S)-3-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]propanoyl]-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1668968.png)



